Cas no 15537-71-0 ((2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid)

(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid structure
15537-71-0 structure
Nome do Produto:(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
N.o CAS:15537-71-0
MF:C7H13NO3S
MW:191.2480
MDL:MFCD00078887
CID:140870
PubChem ID:329747269

(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • D-Valine,N-acetyl-3-mercapto-
    • N-ACETYL-3-MERCAPTO-D-VALINE
    • N-Acetyl-D-penicillamine
    • (S)-2-Acetamido-3-hydroxypropanoic acid
    • AC1L22WG
    • CTK0H2038
    • HMDB02931
    • L-Serine, N-acetyl-
    • N-acetyl-3,3-dimethyl-D-cysteine
    • N-acetyl-DL-serine
    • N-Acetyl-DL-tryptophane 4-nitrophenyl ester
    • N-Acetyl-D-penicillamin
    • N-Acetyl-L-serin
    • N-Acetyl-L-serine
    • N-acetylpenicillamine
    • N-acetylpenicyllamine
    • N-Acetyl-S
    • N-Acetyl-tryptophan-(4-nitro-phenyl)-ester
    • N-Acetyl-tryptophan-p-nitrophenylester
    • Serine, N-acetyl-
    • NAP
    • NAPA
    • D-Valine, N-acetyl-3-mercapto-
    • N-acetyl-3-sulfanyl-D-valine
    • N-Acetyl-2-amino-3-mercapto-3-methylbutansaeure
    • N-Acetyl-3-mercaptovaline
    • (s)-2-acetamido-3-mercapto-3-methylbutanoic acid
    • WO11M5K6OR
    • (2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
    • N-Acetyl-3-mercapto-DL-valine
    • Valine, N-acetyl-3-mercapto-, DL-
    • N-Acetyl-3-dimethyl-DL-cysteine
    • (2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
    • EINECS 239-585-4
    • AKOS015894387
    • N-Acetylpenicillamine, D-
    • UNII-WO11M5K6OR
    • Epitope ID:140792
    • J-009191
    • SCHEMBL4468919
    • for HPLC derivatization, inverted exclamation markY99%(T)
    • HY-W012498
    • N-Acetyl-D-penicillamine, for HPLC derivatization, >=99.0% (T)
    • AS-60162
    • D-N-acetylpenicillamine
    • 15537-71-0
    • DB-255593
    • Q27130879
    • DTXSID701030813
    • CHEBI:61198
    • N-Acetyl-3-mercapto-D-valin
    • N-ACETYLPENICILLAMINE [MI]
    • N-ACETYLPENICILLAMINE D-FORM [MI]
    • Valine, N-acetyl-3-mercapto-, D-
    • D-Valine, N-acetyl-3-mercapto-; N-Acetyl-D-Penicillamine; Valine, N-acetyl-3-mercapto-, D- (8CI); N-Acetyl-3-mercaptovaline; N-Acetyl-D-penicillamine; N-Acetylpenicillamine
    • CS-W013214
    • EN300-59095
    • Valine, N-acetyl-3-mercapto-
    • MFCD00078887
    • N-ACETYLPENICILLAMINE D-FORM
    • MDL: MFCD00078887
    • Inchi: 1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1
    • Chave InChI: MNNBCKASUFBXCO-YFKPBYRVSA-N
    • SMILES: S([H])C(C([H])([H])[H])(C([H])([H])[H])[C@]([H])(C(=O)O[H])N([H])C(C([H])([H])[H])=O
    • BRN: 2327356

Propriedades Computadas

  • Massa Exacta: 191.061614g/mol
  • Carga de Superfície: 0
  • XLogP3: 0.1
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Ligações Rotativas: 3
  • Massa monoisotópica: 191.061614g/mol
  • Massa monoisotópica: 191.061614g/mol
  • Superfície polar topológica: 67.4Ų
  • Contagem de Átomos Pesados: 12
  • Complexidade: 203
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 1.2±0.1 g/cm3
  • Ponto de Fusão: 185-190 °C (dec.)
  • Ponto de ebulição: 392.7±37.0 °C at 760 mmHg
  • Ponto de Flash: 191.3±26.5 °C
  • Índice de Refracção: 1.508
  • PSA: 66.4
  • LogP: 0.67500
  • Merck: 13,100
  • Sensibilidade: Sensitive to air
  • Actividade Óptica: [α]20/D +10±2°, c = 1% in ethanol

(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: 26-36
  • CÓDIGOS DA MARCA F FLUKA:10-23
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:Argon filled storage
  • Frases de Risco:36/37/38

(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N46720-1g
(S)-2-Acetamido-3-mercapto-3-methylbutanoic acid
15537-71-0
1g
¥268.0 2021-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0191-1G
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
15537-71-0 97%
1g
¥ 132.00 2023-04-04
Enamine
EN300-59095-1.0g
(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
15537-71-0
1g
$385.0 2023-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N131761-1g
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
15537-71-0 HPLC, ≥99.0% (T)
1g
¥463.90 2023-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
01423-5G
N-Acetyl-D-penicillamine
15537-71-0 ≥99.0%
5G
¥1791.33 2022-02-23
Enamine
EN300-59095-0.05g
(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
15537-71-0
0.05g
$323.0 2023-05-25
Enamine
EN300-59095-0.1g
(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
15537-71-0
0.1g
$339.0 2023-05-25
Enamine
EN300-59095-0.5g
(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
15537-71-0
0.5g
$370.0 2023-05-25
eNovation Chemicals LLC
D952233-25g
D-Valine, N-acetyl-3-mercapto-
15537-71-0 98%
25g
$265 2024-06-07
Key Organics Ltd
AS-60162-1G
(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
15537-71-0 >97%
1g
£124.00 2025-02-08
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:15537-71-0)(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
A1201690
Pureza:99%
Quantidade:25g
Preço ($):319.0